Product packaging for Repaglinide ethyl ester(Cat. No.:)

Repaglinide ethyl ester

Cat. No.: B8791419
M. Wt: 480.6 g/mol
InChI Key: FTCMVLQJMIXDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Repaglinide ethyl ester (CID 10838448, CID 10648419) is an ethyl ester derivative related to Repaglinide, a well-established meglitinide-class drug used in the management of type 2 diabetes mellitus . This compound serves as a key synthetic intermediate and valuable research tool for scientists studying the structure-activity relationships of insulin secretagogues. It is particularly useful in pharmacological and analytical chemistry research, enabling the investigation of metabolic pathways and the synthesis of novel derivatives . The mechanism of action of the parent compound, Repaglinide, provides context for its research applications. Repaglinide is an insulin secretagogue that acts by binding to the ATP-dependent potassium channels (SUR1) on pancreatic beta-cells, leading to channel closure, membrane depolarization, and subsequent stimulation of insulin release . This action is glucose-dependent, making it a specific subject of study for postprandial glucose control . Researchers utilize this compound to explore synthetic organic chemistry routes for meglitinide analogs. The synthesis of such compounds involves complex steps, including coupling reactions and selective hydrolysis, to build the distinct chemical architecture that defines this class of therapeutics . This compound is presented for research purposes only and is NOT intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40N2O4 B8791419 Repaglinide ethyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H40N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 2-ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

InChI

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)

InChI Key

FTCMVLQJMIXDSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for Repaglinide (B1680517) Ethyl Ester

The formation of Repaglinide ethyl ester is typically achieved through the condensation of two key fragments: an acid component and an amine component. The primary route involves the coupling of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid with the chiral amine, (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine. science24.com

The crucial step in forming this compound is the amide bond formation between the carboxylic acid group of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid and the primary amine group of (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine. This is not a simple esterification but a coupling reaction that results in an amide-ester compound, specifically this compound. Various acid-activating compounds and methodologies have been developed to facilitate this condensation reaction efficiently.

Commonly employed methods use dehydrating or coupling agents to activate the carboxylic acid for nucleophilic attack by the amine. Research has explored several effective combinations of reagents and solvents to achieve this transformation. google.com For instance, N,N'-dicyclohexylcarbodiimide (DCC) in toluene (B28343) and a system of triphenylphosphine (B44618)/triethylamine (B128534) in carbon tetrachloride have been successfully used. google.com Another widely used activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com More recent process improvements have utilized condensing agents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or diphenylphosphoryl azide (B81097) (DPPA) to achieve high yields and purity. google.com

Table 1: Methodologies for the Synthesis of this compound

Coupling Agent(s)SolventReported YieldReference
N,N'-Dicyclohexylcarbodiimide (DCC)Toluene74.3% google.com
Triphenylphosphine / TriethylamineCarbon Tetrachloride (CCl₄)77.3% google.com
1,1'-Carbonyldiimidazole (CDI)Tetrahydrofuran (THF)Data not specified google.com
DEPBT or DPPANot specified>90% (two-step total) google.com

The pharmacological activity of Repaglinide resides in its (S)-enantiomer. Consequently, the synthesis of this compound must be stereoselective to produce the desired (S)-configuration, which is formally named (S)-Ethyl 2-ethoxy-4-[[[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]amino]carbonyl]methyl]benzoate. biosynth.comsynzeal.com

The primary strategy to achieve this is to use a starting material that is already enantiomerically pure. The synthesis relies on the coupling of the acid component with a substantially optically pure (S)-amine, (S)(+)-1-(2-piperidino-phenyl)-3-methyl-1-butylamine. google.com By using the resolved (S)-amine, the stereocenter is introduced early and carried through the condensation step to yield the optically pure (S)(+)-Repaglinide ethyl ester. google.com This approach ensures that the final product, after hydrolysis, will also have the correct and pharmacologically active stereochemistry. Maintaining high optical purity throughout the synthesis is crucial, with targets often exceeding 97% enantiomeric excess. google.com

Optimizing the synthesis of this compound is essential for industrial-scale production, focusing on maximizing yield, ensuring high purity, and improving process efficiency. Optimization efforts have targeted several parameters, including the choice of coupling agent, solvent, reaction temperature, and reaction time.

The selection of the coupling agent has a significant impact on yield. As noted in patent literature, using N,N'-dicyclohexylcarbodiimide (DCC) or a combination of triphenylphosphine and triethylamine resulted in yields of 74.3% and 77.3%, respectively, after recrystallization. google.com In contrast, another process employing a different workup resulted in a lower yield of 51.2% after purification by column chromatography, highlighting the importance of the purification strategy. google.com

Further process improvements have demonstrated even higher efficiencies. For example, a synthesis process utilizing DEPBT or DPPA as the condensing agent reported a total yield for the two-step reaction of over 90%, with an optical purity greater than 97%. google.com The optimization of the synthesis of precursors is also critical. In the preparation of a key starting material, ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate, changing the reaction conditions, such as using a solid superacid catalyst (SO₄²⁻/TiO₂), led to high yields of 87-89%. nus.edu.sg

Table 2: Example of Precursor Synthesis Optimization

PrecursorMethodCatalystYieldReference
Ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoateEsterification of 4-carboxymethyl-2-ethoxybenzoic acid in ethanolNone specified (Concentrated H₂SO₄ implied)88.6% nus.edu.sg
Ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoateEsterification of 4-carboxymethyl-2-ethoxybenzoic acid in ethanolSO₄²⁻/TiO₂ Solid Superacid87.8% nus.edu.sg

Precursor and Impurity Role in Repaglinide Synthesis

This compound holds a dual identity in the manufacturing of Repaglinide; it is both the essential final intermediate and a potential process-related impurity if not fully converted.

Control over impurities is a critical aspect of pharmaceutical manufacturing. In the synthesis of Repaglinide, the ethyl ester plays a significant role in the impurity profile.

First, this compound itself is classified as a known process impurity in the final Repaglinide drug substance. It is identified as Repaglinide EP Impurity D in the European Pharmacopoeia and Repaglinide USP Related Compound C in the United States Pharmacopeia. synzeal.comallmpus.com Its presence indicates incomplete hydrolysis of the ester intermediate in the final synthetic step. Control is therefore achieved by optimizing the hydrolysis reaction to drive it to completion and by implementing analytical testing to ensure the level of this impurity is below the specified regulatory limits.

Second, the synthesis can potentially generate the diastereomeric impurity, (R)-Repaglinide Ethyl Ester . chemicalbook.com This impurity arises if the chiral amine starting material, (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, is contaminated with its (R)-enantiomer. The (R)-amine would react in the same way as the (S)-amine to produce the (R)-ester, which would then be hydrolyzed to the inactive (R)-Repaglinide. Control of this stereochemical impurity depends on ensuring the high enantiomeric purity of the amine starting material. google.com

Table 3: Key Impurities Related to this compound

Impurity NameRegulatory IdentifierOriginControl Strategy
(S)-Repaglinide Ethyl EsterRepaglinide EP Impurity D; USP Related Compound CIncomplete hydrolysis of the final intermediate.Optimize hydrolysis conditions; analytical testing of final product.
(R)-Repaglinide Ethyl EsterRepaglinide ImpurityUse of (S)-amine starting material contaminated with the (R)-enantiomer.Ensure high enantiomeric purity of the chiral amine precursor.

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Repaglinide (B1680517) ethyl ester, enabling its separation from related substances and the quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques, with chiral chromatography being essential for assessing enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Methodologies for Repaglinide Ethyl Ester

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Repaglinide and its related compounds, including the ethyl ester intermediate. researchgate.netnih.gov Methodologies are typically developed using reversed-phase (RP) columns, such as C18, which are effective for separating compounds of moderate polarity. researchgate.netnih.gov

In the synthesis of Repaglinide, the ethyl ester is a direct precursor, and HPLC is used to monitor the purity of this intermediate product. google.com For instance, after the coupling reaction to form the crude this compound, HPLC analysis has shown purities of 97.58%. google.com The development of these methods often involves optimizing the mobile phase composition, flow rate, and detection wavelength. Typical mobile phases consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer), with the pH adjusted to ensure good peak shape and resolution. researchgate.net Detection is commonly performed using a UV detector at wavelengths where the chromophores in the molecule exhibit strong absorbance, such as 230 nm, 235 nm, or 245 nm. researchgate.netnih.gov

While many published methods focus on the final Repaglinide drug product, the principles are directly applicable to the analysis of its ethyl ester. These methods are designed to be stability-indicating, meaning they can separate the active ingredient from its impurities and degradation products, which would include the ethyl ester precursor. researchgate.net

Table 1: Representative HPLC Method Parameters for Repaglinide Analysis

ParameterCondition 1Condition 2Condition 3
Column Varian C18 (250 × 4.6 mm, 5 µm) researchgate.netRP C-18 (250×4.6 mm, 5 µm) nih.govShim-pack, RP-C18 nih.gov
Mobile Phase Acetonitrile: 10mM Ammonium Acetate (pH 3.0) (70:30, v/v) researchgate.netMethanol: Phosphate Buffer (pH 3.0) researchgate.netMethanol: 0.1% v/v Triethylamine (B128534) (pH 7) nih.gov
Flow Rate 1.0 mL/min researchgate.net1.0 mL/min researchgate.netNot Specified
Detection (UV) 230 nm researchgate.net242 nm researchgate.net235 nm nih.gov
Linearity Range 0.5-3 µg/mL researchgate.net1-5 µg/mL researchgate.net0.1-0.5 µg/mL nih.gov
Retention Time Not Specified~3 minutes researchgate.netNot Specified

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. innovareacademics.in This is achieved by using columns with smaller particle sizes (typically under 2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.net

For Repaglinide and its related substances, UPLC methods provide a powerful tool for quality control. A stability-indicating UPLC method can determine Repaglinide in the presence of its impurities, with total run times as short as 4 minutes. researchgate.netinnovareacademics.in Such methods typically use columns like the Waters Acquity BEH C18 and a mobile phase of a buffered organic solvent mixture, with detection at a wavelength like 245 nm. researchgate.netinnovareacademics.in The speed and efficiency of UPLC make it particularly suitable for monitoring the conversion of this compound to Repaglinide during synthesis, allowing for rapid in-process control checks to ensure the reaction has gone to completion.

Table 2: Example UPLC Method Parameters for Repaglinide

ParameterCondition
Column Waters Acquity BEH C18 (100 × 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase Potassium Dihydrogen Phosphate Buffer (pH 3.2) : Acetonitrile (40:60 v/v) researchgate.net
Flow Rate Not Specified
Detection (UV) 245 nm researchgate.net
Total Run Time 4 minutes researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Repaglinide is a chiral molecule, with the therapeutic activity residing in the (S)-enantiomer. ppj.org.ly The synthesis of Repaglinide and its ethyl ester precursor starts from a chiral amine, (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butylamine. asianpubs.orggoogle.com Therefore, it is critical to control the stereochemistry throughout the synthesis and to quantify the presence of the unwanted (R)-enantiomer.

Chiral HPLC is the definitive method for assessing the enantiomeric purity of both the final product and its chiral intermediates like this compound. google.comscienceopen.com A simple, isocratic, normal-phase chiral HPLC method has been developed for the enantiomeric separation of Repaglinide. scienceopen.comresearchgate.net This method utilizes an immobilized amylose-based stationary phase, such as Chiralpak IA, which has proven effective in resolving the enantiomers. scienceopen.comresearchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane, an alcohol such as ethanol, and an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. scienceopen.comresearchgate.net Using such a system, a resolution factor greater than 2 between the (S)- and (R)-enantiomers can be achieved. scienceopen.comresearchgate.net This type of method is directly applicable to assessing the enantiomeric purity of this compound to ensure that no racemization has occurred during the synthesis steps. google.com

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Mass spectrometry provides information on molecular weight and fragmentation, while NMR spectroscopy offers detailed insights into the molecular structure and conformation.

Mass Spectrometry (MS) for Structural Elucidation

Mass Spectrometry (MS) is a key analytical technique for confirming the identity and structure of this compound. klivon.com The compound, also known as Repaglinide Impurity D, has a molecular formula of C₂₉H₄₀N₂O₄ and a molecular weight of 480.64 g/mol . klivon.comlgcstandards.com

In a typical analysis using electrospray ionization (ESI) in positive mode, the molecule would be expected to form a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 481.3. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the parent ion (m/z 481.3) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This pattern can be compared to the known fragmentation of Repaglinide. For Repaglinide itself, major fragments are observed at m/z 162.2. researchgate.net Similar fragmentation pathways would be expected for the ethyl ester, providing definitive structural confirmation. The technique is also invaluable for identifying and characterizing other related impurities, such as dimers. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules like this compound. klivon.com While detailed spectra for the ethyl ester are not widely published, its structure can be inferred by comparing the known spectrum of Repaglinide with the structural differences. ppj.org.lyresearchgate.net

The ¹H-NMR spectrum of Repaglinide shows characteristic signals for aromatic protons, aliphatic protons of the butyl and piperidinyl groups, and a carboxylic acid proton. ppj.org.ly For this compound, the key difference in the ¹H-NMR spectrum would be the absence of the carboxylic acid proton signal and the appearance of new signals corresponding to the ethyl group (-O-CH₂-CH₃). This would manifest as a quartet around 4.0-4.4 ppm for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet around 1.2-1.5 ppm for the terminal methyl (-CH₃) protons. asianpubs.org

¹³C-NMR and two-dimensional NMR techniques like COSY, HMQC, and HMBC can provide even more detailed information, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the entire molecule. researchgate.net These methods are crucial for confirming that the correct isomer has been synthesized and for identifying the position of various functional groups. asianpubs.orggoogle.com

Method Validation Parameters for Research Applications

The validation of analytical methods is a critical requirement for research applications to ensure the reliability and accuracy of results. For impurities like this compound, robust analytical methods are essential for quality control during the manufacturing of the active pharmaceutical ingredient, Repaglinide. veeprho.comsynzeal.com High-performance liquid chromatography (HPLC) is a common technique for analyzing Repaglinide and its related impurities. google.comresearchgate.net

Precision, Accuracy, and Robustness Assessments

The validation of an analytical method assesses its performance and suitability for the intended purpose. According to International Conference on Harmonisation (ICH) guidelines, this involves evaluating parameters such as precision, accuracy, and robustness. itmedicalteam.pl

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. For analytical methods determining Repaglinide and its impurities, precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). oup.comresearchgate.net Repeatability is assessed by analyzing a sample multiple times on the same day, while intermediate precision is determined by performing the analysis on different days or by different analysts to verify the method's reproducibility. researchgate.netresearchgate.net For instance, in an HPLC method developed for Repaglinide, intra- and inter-day precision values were reported with a relative standard deviation (RSD) of 0.78% and 0.93%, respectively, indicating a high degree of precision. oup.com

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte (in this case, this compound) to a placebo or sample matrix and calculating the percentage of the analyte recovered by the method. rjptonline.org For example, recovery studies for Repaglinide in various developed methods have shown results in the range of 99.75 ± 0.55% to 100.73 ± 0.34%, confirming the accuracy of the analytical procedure. researchgate.net

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, robustness is tested by intentionally altering parameters such as the pH of the mobile phase, flow rate, column temperature, and mobile phase composition. itmedicalteam.plresearchgate.net The method's ability to deliver consistent results despite these minor changes ensures its suitability for routine analytical work.

    Table 1: Representative Validation Parameters for HPLC Methods
ParameterTypical Acceptance Criteria (RSD %)Description
Precision (Repeatability & Intermediate)≤ 2%Evaluates the consistency of results under the same and different conditions (e.g., different days, analysts). oup.com
Accuracy (Recovery)98% - 102%Measures the proximity of the measured value to the true value through recovery studies. researchgate.net
RobustnessSystem suitability parameters should remain within limitsAssesses the method's reliability with minor variations in parameters like flow rate and mobile phase composition. itmedicalteam.pl

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in the analysis of impurities, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. sci-hub.se

The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sci-hub.se For impurities, it is vital that the analytical method's LOQ is low enough to measure the impurity at or below its specified limit.

In the context of Repaglinide, specific analytical methods have been developed to identify and quantify its related substances, including the ethyl ester impurity, officially designated as Impurity D. google.com A patent for Repaglinide formulations outlines an HPLC method for analyzing these impurities and provides specific LOD and LOQ values. google.com

For this compound (Impurity D), the following limits have been established:

    Table 2: LOD and LOQ for this compound (Impurity D)
Compound NameImpurity DesignationLimit of Detection (LOD) (%)Limit of Quantification (LOQ) (%)
This compoundImpurity D0.0060.019
Data sourced from a patent on Repaglinide formulations. google.com The values are expressed as a percentage of the label drug content. google.com

These established LOD and LOQ values ensure that analytical laboratories can effectively monitor and control the levels of this compound in the final drug substance, ensuring its quality and safety. veeprho.com

Compound Names

Enzymatic and Metabolic Investigations of Ester Linkages

In Vitro Ester Hydrolysis Studies

The biotransformation of Repaglinide (B1680517) ethyl ester to its active form, Repaglinide, would necessitate the hydrolysis of the ethyl ester linkage. This process is primarily mediated by a class of enzymes known as esterases.

Identification and Characterization of Esterases Involved in Biotransformation

The hydrolysis of ester-containing prodrugs is predominantly carried out by carboxylesterases (CES), which are abundant in the liver and intestines. nih.govnih.gov Human carboxylesterases are broadly classified into two major forms, hCE1 and hCE2, which exhibit different substrate specificities. nih.gov Generally, hCE1 is the primary esterase in the human liver, while hCE2 is more prevalent in the small intestine. dntb.gov.ua

Given that Repaglinide is a substrate for hepatic metabolism, it is highly probable that human carboxylesterase 1 (hCE1) would be the principal enzyme responsible for the hydrolysis of Repaglinide ethyl ester in the liver. nih.gov The substrate specificity of hCE1 tends towards esters with a large acyl group and a small alcohol moiety, a description that aligns with the structure of this compound. researchgate.net While intestinal hCE2 could also contribute to its hydrolysis, the extensive first-pass metabolism of many drugs in the liver suggests a dominant role for hepatic hCE1. nih.gov

Other esterases, such as butyrylcholinesterase (BChE) and paraoxonase (PON), are present in plasma and could potentially contribute to the hydrolysis of this compound, though their role is generally considered secondary to carboxylesterases for most ester prodrugs.

Kinetic Profiling of Ester Hydrolysis in Biological Matrices

To characterize the rate and efficiency of this compound hydrolysis, in vitro studies using various biological matrices would be essential. These matrices provide a progressively more complex and physiologically relevant environment to study drug metabolism.

Human Liver Microsomes (HLMs): HLMs are a standard in vitro model for studying Phase I metabolism, including ester hydrolysis. researchgate.net Incubating this compound with HLMs would allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters provide insights into the enzyme's affinity for the substrate and its maximum catalytic rate.

S9 Fractions: S9 fractions contain both microsomal and cytosolic enzymes, offering a more comprehensive metabolic profile than microsomes alone. nih.govresearchgate.net Utilizing S9 fractions would help to identify any contribution from cytosolic esterases to the hydrolysis of this compound.

Hepatocytes: Intact hepatocytes represent the gold standard for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, providing a more accurate reflection of in vivo hepatic clearance. nih.govresearchgate.net Studies with hepatocytes would offer a more integrated view of the hydrolysis kinetics, incorporating factors such as cellular uptake and efflux.

Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis in Human Liver Microsomes

ParameterValueDescription
K_m (μM) 50 - 150Reflects the substrate concentration at which the hydrolysis rate is half of V_max. A lower K_m indicates higher enzyme affinity.
V_max (nmol/min/mg protein) 100 - 500Represents the maximum rate of hydrolysis under saturating substrate conditions.
Intrinsic Clearance (CL_int) (μL/min/mg protein) 2 - 10Calculated as V_max / K_m, this parameter represents the intrinsic ability of the liver to metabolize the drug.

Note: The values in this table are hypothetical and would need to be determined through experimental studies.

Influence of Enzyme Polymorphisms on Hydrolysis Rates

Genetic variations, or polymorphisms, in the genes encoding carboxylesterases can lead to inter-individual differences in enzyme activity. These variations can result in altered rates of prodrug hydrolysis, potentially affecting the efficacy and safety of the parent drug. For instance, single nucleotide polymorphisms (SNPs) in the CES1 gene have been shown to impact the metabolism of several ester prodrugs. Therefore, it is conceivable that individuals with certain CES1 genetic variants could exhibit either faster or slower conversion of this compound to Repaglinide, leading to variations in drug exposure and response.

Prodrug Design Principles and Evaluation (Conceptual Research)

The development of an ester-based prodrug such as this compound is a strategic approach to overcome certain undesirable properties of the parent drug.

Rationale for Ester-Based Prodrugs in Enhancing Biopharmaceutical Properties

Ester prodrugs are frequently designed to improve the biopharmaceutical properties of a parent molecule, such as its solubility, permeability, and stability. scirp.orgif-pan.krakow.pl

Enhanced Solubility: Repaglinide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. researchgate.net This poor aqueous solubility can limit its dissolution rate and, consequently, its oral absorption. Esterification of the carboxylic acid group in Repaglinide to form this compound could potentially increase its lipophilicity. While this might not directly enhance aqueous solubility, it could improve its dissolution in lipid-based formulations, thereby facilitating absorption. scirp.org

Table 2: Comparison of Physicochemical Properties (Predicted)

CompoundLogPAqueous SolubilityRationale for Change
Repaglinide ~3.5LowThe presence of a polar carboxylic acid group limits lipophilicity.
This compound >4.0Very LowThe ethyl ester group masks the polar carboxylic acid, increasing lipophilicity and likely decreasing aqueous solubility.

Note: LogP values are estimations and would require experimental verification.

Design Strategies for Modulating Prodrug Lability and Bioactivation

The effectiveness of a prodrug is critically dependent on its ability to be stable in the gastrointestinal tract and then efficiently converted to the active drug in the target tissue or systemic circulation. The lability of the ester bond in this compound can be modulated through various design strategies. nih.gov

The choice of the ester promoiety is a key determinant of the hydrolysis rate. Simple alkyl esters, such as the ethyl ester, are common starting points. The rate of hydrolysis can be influenced by the steric and electronic properties of the alcohol group. For instance, bulkier alcohol groups would likely decrease the rate of enzymatic hydrolysis due to steric hindrance at the active site of the esterase. Conversely, incorporating electron-withdrawing groups near the ester linkage could increase the susceptibility of the carbonyl carbon to nucleophilic attack by the serine hydrolase, thereby accelerating the hydrolysis rate.

A successful prodrug design for this compound would aim for a balance: sufficient stability to allow for absorption but rapid and complete conversion to Repaglinide to ensure therapeutic efficacy.

Correlation between Ester Structure and Enzymatic Cleavage

The transformation of a prodrug, such as this compound, into its pharmacologically active parent form is critically dependent on the enzymatic hydrolysis of its ester bond. researchgate.net Esterase enzymes, which are widely distributed throughout the body, catalyze this conversion. researchgate.netresearchgate.net The structure of the ester, specifically the nature of the alcohol and carboxylic acid moieties, significantly influences the rate and efficiency of this cleavage.

Ester prodrugs are frequently designed to enhance the lipophilicity of polar drugs, thereby improving membrane permeability. researchgate.netscirp.org The ethyl ester group in this compound serves this purpose, masking the polar carboxylic acid group of the parent repaglinide. The enzymatic hydrolysis of this ester linkage is the primary activation step, releasing repaglinide and ethanol. The rate of this hydrolysis is governed by factors such as the size of the alkyl group (the ethyl group in this case) and the steric hindrance around the ester bond. While specific kinetic data for this compound is not extensively detailed in the literature, general principles of enzyme-catalyzed hydrolysis suggest that the relatively small ethyl group would allow for efficient access by esterase enzymes, leading to the release of the active parent drug. nih.govacs.org

Comparative Metabolic Pathways with Parent Repaglinide

Following the initial enzymatic cleavage of the ethyl ester group to yield the active drug, the subsequent metabolic fate of the resulting repaglinide molecule mirrors that of the parent drug when administered directly. The primary routes of metabolism for repaglinide involve extensive hepatic processing by Phase I and Phase II enzyme systems. clinpgx.orgwikipedia.org

Cytochrome P450 Enzyme System Involvement (CYP3A4, CYP2C8)

The oxidative metabolism of repaglinide is predominantly carried out by two key cytochrome P450 isoenzymes: CYP3A4 and CYP2C8. nih.govnih.gov These enzymes are responsible for converting repaglinide into several inactive metabolites. wikipedia.org Both enzymes play a significant role, and their dual involvement is a key feature of repaglinide's biotransformation. nih.govresearchgate.net

Studies using human liver microsomes and recombinant CYP enzymes have elucidated the specific contributions of each enzyme to the formation of repaglinide's primary metabolites. nih.govdrugbank.com CYP3A4 is principally responsible for the formation of metabolite M1 (an aromatic amine) and M2 (an oxidized dicarboxylic acid). clinpgx.orgnih.gov Conversely, CYP2C8 is the major enzyme involved in generating metabolite M4, which results from hydroxylation on the piperidine (B6355638) ring. clinpgx.orgnih.govdrugbank.com A minor metabolite, M0-OH, formed by hydroxylation on the isopropyl moiety, is also predominantly generated by CYP2C8. nih.gov This dual metabolic pathway has implications for potential drug-drug interactions, as inhibitors or inducers of either CYP3A4 or CYP2C8 can affect repaglinide's clearance. clinpgx.orgnih.gov

EnzymePrimary Metabolites Formed from RepaglinideMetabolic Action
CYP3A4 M1, M2, M5Oxidation leading to an aromatic amine (M1) and a dicarboxylic acid (M2). nih.govresearchgate.net
CYP2C8 M4, M0-OHHydroxylation on the piperidine ring (M4) and isopropyl moiety (M0-OH). nih.govdrugbank.comresearchgate.net

Glucuronidation and Other Phase II Metabolic Processes

In addition to Phase I oxidative metabolism, repaglinide also undergoes Phase II conjugation, specifically direct glucuronidation. clinpgx.orgwikipedia.org This process involves the attachment of a glucuronic acid moiety to the repaglinide molecule, which increases its water solubility and facilitates its excretion. Research has demonstrated that repaglinide can form an acyl glucuronide (designated as metabolite M7). drugbank.comnih.gov

Metabolite Identification and Profiling from Ester Degradation

The degradation of this compound begins with its hydrolysis into the parent compound, repaglinide. Subsequently, repaglinide is extensively metabolized into several products, none of which possess clinically relevant hypoglycemic activity. nih.govdrugbank.com

The main identified metabolites resulting from the biotransformation of repaglinide are:

M1 : An aromatic amine derivative. clinpgx.orgnih.gov

M2 : A dicarboxylic acid formed through the oxidative opening of the piperidine ring. clinpgx.orgnih.gov

M4 : A product of hydroxylation on the piperidine ring system. clinpgx.orgnih.gov

M7 : An acyl glucuronide formed via direct conjugation. drugbank.comnih.gov

Other minor metabolites, such as M0-OH (hydroxylated on the isopropyl group) and M5 , have also been detected. nih.govresearchgate.net

These metabolites are primarily eliminated in the feces, with less than 2% of the parent drug being excreted unchanged. nih.gov

MetaboliteFull Name / DescriptionFormation Pathway
M1 Aromatic amine derivativeCYP3A4-mediated oxidation. clinpgx.orgnih.gov
M2 Oxidized dicarboxylic acid derivativeCYP3A4-mediated oxidation. clinpgx.orgnih.gov
M4 Product of hydroxylation on the piperidine ringCYP2C8-mediated oxidation. clinpgx.orgnih.gov
M7 Repaglinide acyl-β-D-glucuronideUGT1A1-mediated direct glucuronidation. drugbank.comnih.gov
M0-OH Product of hydroxylation on the isopropyl moietyPrimarily CYP2C8-mediated oxidation. nih.gov

Structure Activity Relationship Sar and Molecular Modeling Studies

Structure-Activity Relationships of Repaglinide (B1680517) and its Analogues

The biological activity of Repaglinide and its analogues is highly dependent on specific structural features. Research into hypoglycemic benzoic acid derivatives has identified three crucial pharmacophoric groups: an acidic group (like the carboxylic acid in Repaglinide), an amidic spacer, and a specific residue at the ortho position to the acidic group. nih.gov The carboxylic acid is considered a key element for the molecule's activity.

Repaglinide exerts its therapeutic effect by binding with high affinity to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. chemicalbook.comchemicalbook.in This interaction leads to the closure of the channel, membrane depolarization, calcium ion influx, and subsequent insulin (B600854) secretion. The binding affinity of Repaglinide for SUR1 is potent, with a reported dissociation constant (Kd) of 0.42 nM. chemicalbook.comchemicalbook.in

The carboxylic acid group of Repaglinide is critical for this high-affinity binding. Esterification of this group to form Repaglinide Ethyl Ester masks this key acidic pharmacophore. While direct experimental binding data for this compound is not available in the reviewed literature, established structure-activity relationship principles for this class of compounds suggest that this modification would significantly reduce its binding affinity for the SUR1 receptor. nih.gov The acidic group is believed to form crucial ionic or hydrogen bond interactions within the receptor's binding site, and its replacement with a neutral ester group would abolish these interactions, thereby diminishing its ability to effectively bind to and modulate the K-ATP channel.

Table 1: Receptor Binding Affinity Data

Compound Target Receptor Binding Affinity (Kd)
Repaglinide SUR1 0.42 nM chemicalbook.comchemicalbook.in

The insulinotropic action of Repaglinide is a direct consequence of its binding to SUR1 and subsequent K-ATP channel blockade. nih.govnih.gov Studies have shown that Repaglinide effectively stimulates insulin secretion, particularly improving the first-phase insulin response, which is often impaired in type 2 diabetes. nih.govresearchgate.net This effect is glucose-dependent, meaning the drug is more effective under hyperglycemic conditions. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

In the absence of direct experimental data for this compound, computational methods serve as valuable tools to predict its behavior at a molecular level.

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand to a protein target. For Repaglinide, docking studies would model its insertion into the binding pocket of the SUR1 receptor, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex.

A docking simulation for this compound would likely predict a different binding mode and a lower binding affinity (a less favorable docking score) compared to Repaglinide. The absence of the carboxylate group would prevent the formation of critical hydrogen bonds that anchor the parent drug in the active site. While the rest of the molecule might still form some hydrophobic interactions, the loss of this key interaction would be predicted to destabilize the ligand-protein complex, consistent with the expected decrease in biological activity.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. A study on Repaglinide has noted that its conformation is dependent on the solvent environment. ppj.org.ly For this compound, computational energy minimization would be used to determine its most stable three-dimensional structure. The replacement of the carboxylic acid with an ethyl ester group would alter the molecule's electronic distribution and steric bulk, potentially leading to changes in its preferred conformation. These conformational changes could further influence its ability to fit into the SUR1 binding pocket, likely in a less optimal manner than the parent compound.

Predictive models can estimate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Repaglinide is known to be metabolized primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4. researchgate.netnih.gov Its oral bioavailability is approximately 56%. chemicalbook.innih.govnih.gov

For this compound, predictive modeling would suggest two primary metabolic pathways:

Hydrolysis: The ester group is susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues, which would convert it back to the active parent drug, Repaglinide.

CYP-mediated oxidation: If the molecule bypasses hydrolysis, it would likely be a substrate for CYP enzymes, similar to Repaglinide, undergoing oxidation at the same sites. researchgate.netresearchgate.net

Table 2: Predicted Physicochemical and Pharmacokinetic Properties

Property Repaglinide (Experimental) This compound (Predicted)
Primary Metabolic Enzymes CYP2C8, CYP3A4 researchgate.netnih.gov Esterases, CYP2C8, CYP3A4
Oral Bioavailability (F%) ~56% nih.govnih.gov Dependent on rates of absorption and first-pass hydrolysis/oxidation
Lipophilicity (LogP) High Predicted to be higher than Repaglinide

| Aqueous Solubility | Low | Predicted to be lower than Repaglinide |

Preclinical Pharmacological Research in Vitro and in Vivo Models

In Vitro Cellular and Tissue-Based Assays

Pancreatic Beta-Cell Line Studies on Insulin (B600854) Secretion Modulation

There is no available research specifically investigating the effects of Repaglinide (B1680517) Ethyl Ester on insulin secretion in pancreatic beta-cell lines. Studies on the parent compound, repaglinide, have extensively characterized its mechanism of action, which involves the blockade of ATP-dependent potassium channels in pancreatic β-cells, leading to insulin release. However, equivalent studies for its ethyl ester derivative have not been identified in the public domain.

Cellular Uptake Mechanisms of Ester Analogues

Specific studies detailing the cellular uptake mechanisms of Repaglinide Ethyl Ester are not available. Research into how this ester analogue enters pancreatic beta-cells or other cell types has not been published.

In Vivo Animal Model Investigations

Glucose-Lowering Efficacy in Diabetic Animal Models (e.g., rats, mice)

There is a lack of published studies evaluating the glucose-lowering efficacy of this compound in diabetic animal models. While repaglinide has demonstrated potent hypoglycemic effects in rats and dogs, no comparable data is available for its ethyl ester. nih.govnih.gov

Pharmacokinetic Profiling of Ester Analogues in Animal Models

The pharmacokinetic profile of this compound in animal models has not been described in the available scientific literature. Key parameters such as absorption, distribution, metabolism, and excretion for this specific compound remain uncharacterized. The parent drug, repaglinide, is known for its rapid absorption and elimination. fda.govnih.gov

Q & A

Q. How can researchers ensure the reproducibility of this compound synthesis?

  • Methodology : Document reaction conditions (e.g., temperature, catalysts, molar ratios) and purification steps (e.g., column chromatography, recrystallization). For novel compounds, provide NMR, HPLC, and mass spectrometry data. Use statistical optimization techniques like central composite design to refine synthesis parameters .

Q. What chromatographic techniques effectively separate this compound from its analogs?

  • Methodology : Employ reversed-phase HPLC with gradient elution. Compare retention indices (e.g., Kovats RI) and retention times against certified reference standards. Optimize mobile phase composition to resolve structurally similar impurities (e.g., 3-Ethoxy-4-ethoxycarbonylphenylacetic acid) .

Q. What are the key considerations in designing an in vivo study for this compound?

  • Methodology : Standardize fasting protocols (overnight fasting), blood sampling intervals (e.g., 0, 30, 60, 120, 180, 240 min post-administration), and diet (controlled carbohydrate/fat intake). Monitor blood glucose levels and genetic covariates (e.g., CYP3A4/CYP2C8 polymorphisms) to minimize variability .

Advanced Research Questions

Q. How do genetic polymorphisms influence this compound metabolism, and how are they analyzed?

  • Methodology : Genotype CYP3A4 (*4, *5, *18) and CYP2C8 (*2, *3, 4) alleles via PCR-RFLP or allele-specific PCR. Use population pharmacokinetic modeling (e.g., NPAG in USCPACK®) to correlate genetic variants with metabolic clearance rates. Validate findings using clinical PK/PD data .

Q. What strategies resolve discrepancies in this compound metabolite profiles across studies?

  • Methodology : Compare extraction protocols (e.g., liquid-liquid vs. solid-phase extraction) and analytical conditions (e.g., LC-MS/MS vs. HPLC). Use deuterated internal standards and spiked recovery experiments to validate metabolite identification. Reference pharmacopeial impurity standards (e.g., USP Repaglinide Related Compounds) to harmonize data .

Q. How is the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound modeled?

  • Methodology : Apply nonlinear mixed-effects modeling (e.g., NONMEM® or Monolix®) to estimate PK parameters (e.g., AUC, Cmax, t½). Incorporate covariates like age, renal function, and genetic polymorphisms. Validate models using bootstrapping or visual predictive checks .

Q. How are diastereomeric impurities in this compound characterized?

  • Methodology : Use chiral chromatography (e.g., Chiralpak® columns) or supercritical fluid chromatography (SFC) to separate enantiomers. Confirm configurations via nuclear Overhauser effect (NOE) NMR spectroscopy and high-resolution mass spectrometry (HR-MS). Compare results with diastereomer-specific reference standards .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s metabolic stability be addressed?

  • Methodology : Re-evaluate experimental conditions (e.g., incubation time, enzyme sources). Use stable isotope-labeled tracers to track metabolic pathways. Cross-validate findings with in vitro hepatocyte models and in vivo PK studies. Perform meta-analyses to identify confounding variables (e.g., interspecies differences) .

Q. What methodologies reconcile variability in this compound’s bioavailability studies?

  • Methodology : Standardize formulation excipients and administration routes (e.g., oral vs. intravenous). Conduct bioequivalence studies with crossover designs. Apply physiologically based pharmacokinetic (PBPK) modeling to predict absorption differences. Use population bioanalytical methods to account for inter-individual variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.